molecular formula C8H7ClN2 B088658 6-chloro-1-methyl-1H-benzimidazole CAS No. 10406-94-7

6-chloro-1-methyl-1H-benzimidazole

Cat. No. B088658
CAS RN: 10406-94-7
M. Wt: 166.61 g/mol
InChI Key: ACKYAODOEQHXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-1-methyl-1H-benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

  • 1H-Benzimidazole derivatives, including those with chloro and methyl groups, have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme involved in DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).

  • Benzimidazole derivatives have shown activity against Acanthamoeba castellanii, a protozoan, suggesting potential antiprotozoal applications (Kopanska et al., 2004).

  • Certain benzimidazole derivatives exhibit fasciolicidal activity, indicating potential use in treating infections caused by Fasciola hepatica, a parasitic worm (Hernández-Campos et al., 2002).

  • Studies on benzimidazole compounds have also revealed their antibacterial effects, particularly against various bacterial strains, highlighting their potential as antimicrobial agents (Tavman et al., 2010).

  • Some benzimidazole compounds have been developed as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, with potential applications in stress-related disorders (Mochizuki et al., 2016).

  • Derivatives of 1H-benzimidazole have been evaluated as potential anticancer agents, showing selective cytotoxicity against certain cancer cell lines (Romero-Castro et al., 2011).

  • Some 6-arylamino-5-chloro-benzimidazole-4,7-diones have demonstrated antiproliferative activity, particularly against rat aortic smooth muscle cell proliferation (Hong et al., 2004).

Safety And Hazards

While specific safety and hazard information for “6-chloro-1-methyl-1H-benzimidazole” is not available, general precautions for handling benzimidazole derivatives include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKYAODOEQHXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311264
Record name 6-chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-1H-benzimidazole

CAS RN

10406-94-7
Record name 6-Chloro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10406-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 240757
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
6-chloro-1-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
6-chloro-1-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
6-chloro-1-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
6-chloro-1-methyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
6-chloro-1-methyl-1H-benzimidazole

Citations

For This Compound
5
Citations
D Valdez-Padilla, S Rodríguez-Morales… - Bioorganic & Medicinal …, 2009 - Elsevier
In this paper are reported the synthesis and antiprotozoal activity in vitro of 24 1-methylbenzimidazole derivatives (13–36) substituted at position 2 with aminocarbonyl, N-…
Number of citations: 85 www.sciencedirect.com
DL Díaz-Chiguer, A Márquez-Navarro… - Acta tropica, 2012 - Elsevier
… ’ disease indicated that 1 and Nfx showed similar activity on INC5 strain, while 5-chloro-1-methyl-1H-benzimidazole-2-thiol (2) and its regioisomer, 6-chloro-1-methyl-1H-benzimidazole-…
Number of citations: 52 www.sciencedirect.com
C Hernández-Covarrubias, MA Vilchis-Reyes… - European journal of …, 2012 - Elsevier
This study evaluated the relationship between the physicochemical properties, membrane permeability and in vitro giardicidal activity of twenty nine benzimidazole derivatives (1–7n). …
Number of citations: 37 www.sciencedirect.com
L Kollár, M Gobec, B Szilágyi, M Proj, D Knez… - European Journal of …, 2021 - Elsevier
Proteasomes contribute to maintaining protein homeostasis and their inhibition is beneficial in certain types of cancer and in autoimmune diseases. However, the inhibition of the …
Number of citations: 8 www.sciencedirect.com
KS Kanyiva - 2010 - repository.kulib.kyoto-u.ac.jp
The presence of fluorine atom (s) in an organic compound influences its physical, chemical and biological properties significantly. 1 In particular, organic molecules containing fluoroaryl …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.